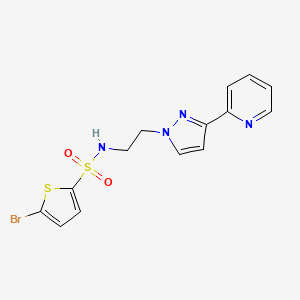

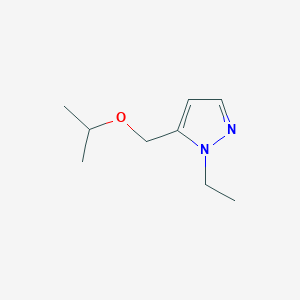

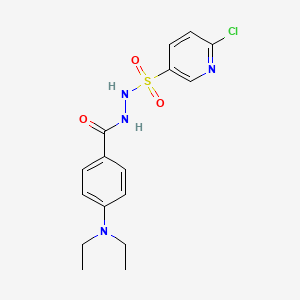

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. ISO-1 has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a role in several diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-Inflammatory and Anticancer Activities : Compounds related to N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Küçükgüzel et al. (2013) demonstrated that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Isoxazole-Containing S1P1 Receptor Agonists : Research by Hou et al. (2017) focused on the stereospecific scale-up synthesis of an isoxazole-containing S1P1 receptor agonist, highlighting the utility of isoxazole moieties in the development of selective receptor agonists with potential therapeutic applications (Hou et al., 2017).

Antibacterial Oxazolidinones : Gordeev and Yuan (2014) described a novel oxazolidinone agent with high activity against Gram-positive pathogens and markedly reduced potential for myelosuppression and monoamine oxidase inhibition, common adverse effects in therapy with existing drugs of this class (Gordeev & Yuan, 2014).

Organic Synthesis Applications

Isoxazolidine Synthesis : A method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines using copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines was demonstrated by Karyakarte, Smith, and Chemler (2012), showcasing the versatility of isoxazole and related compounds in complex organic syntheses (Karyakarte et al., 2012).

Acid-Catalyzed Rearrangement of Oxiranes : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement, expanding the toolkit for synthesizing complex oxalamides and related compounds (Mamedov et al., 2016).

Biochemical Applications

- Orexin Receptor Antagonists : Dugovic et al. (2009) studied the blockade of orexin receptors, which play a key role in the maintenance of wakefulness. Compounds targeting these receptors, including isoxazole derivatives, have been investigated for their potential in treating sleep disorders, demonstrating the biological relevance of isoxazole moieties (Dugovic et al., 2009).

Propiedades

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5/c22-15(10-18-16(23)17(24)19-14-6-8-26-20-14)21-7-9-25-13(11-21)12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2,(H,18,23)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHMGDUAWGXBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2829688.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2829691.png)

![6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2829692.png)

![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)

![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)

![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)